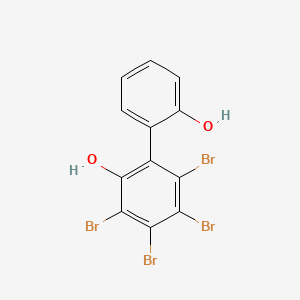

o-Biphenyldiol, tetrabromo-

Description

Contextualization within Polybrominated Aromatic Compounds Research

o-Biphenyldiol, tetrabromo-, also known as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, belongs to the broader class of polybrominated aromatic compounds. researchgate.netnih.gov This group of molecules is characterized by a biphenyl (B1667301) structure where hydrogen atoms are substituted by bromine. nih.gov Polybrominated biphenyls (PBBs) encompass 209 possible structural congeners, each with a unique arrangement of bromine atoms on the biphenyl rings. nih.gov The positioning of these bromine atoms, particularly in the ortho positions (2, 2', 6, and 6'), significantly influences the molecule's planarity and, consequently, its chemical and physical properties. nih.gov

Within this extensive family, o-Biphenyldiol, tetrabromo- is distinguished by the presence of hydroxyl (-OH) groups on the biphenyl backbone, in addition to the bromine atoms. This hydroxylation is a key feature that differentiates it from many synthetically produced polybrominated flame retardants. mdpi.com The specific isomer, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, has a symmetrical structure. researchgate.net Naturally occurring polybrominated diphenyl ethers (PBDEs) and their hydroxylated derivatives have been isolated from marine sources, such as sponges of the Dysidea species. mdpi.comnih.gov Research has shown that marine bacteria are producers of these compounds, including polybrominated biphenyls. nih.gov

Historical Trajectory and Evolution of Synthetic Strategies for Brominated Biphenyls

The synthesis of biphenyl derivatives has a history spanning nearly 160 years. rsc.org Early methods for creating carbon-carbon bonds, essential for the biphenyl scaffold, date back to the 19th century. rsc.org The Ullmann reaction, developed in 1901, became a cornerstone for synthesizing chiral substituted biphenyls by coupling aryl halides in the presence of copper or nickel catalysts. rsc.org Another significant advancement was the Bennett–Turner reaction in 1914, which utilized the homocoupling of phenylmagnesium bromide with chromium trichloride (B1173362). rsc.org

The direct bromination of biphenyl to produce polybrominated biphenyls (PBBs) has also been a focus of synthetic chemistry. rsc.org Methods have evolved from using bromine gas with a catalyst to employing reagents like N-bromosuccinimide (NBS) to achieve varying degrees of bromination. rsc.org The synthesis of specific isomers, including hydroxylated and brominated biphenyl oxides, has been a subject of dedicated research. acs.org The production of commercial PBB mixtures typically involved the reaction of biphenyl with bromine and chlorine in a solvent with an aluminum chloride catalyst. nih.gov However, the synthesis of specific, highly substituted congeners like o-Biphenyldiol, tetrabromo- often requires more targeted and sophisticated synthetic routes.

Contemporary Significance and Emerging Research Frontiers for o-Biphenyldiol, Tetrabromo-

In recent years, the scientific interest in naturally produced polybrominated compounds has intensified. Initially, many polybrominated aromatic compounds found in the environment were thought to be solely of anthropogenic origin, primarily from their use as flame retardants. mdpi.comnih.gov However, research has increasingly demonstrated the natural production of compounds like o-Biphenyldiol, tetrabromo- by marine organisms, particularly bacteria. researchgate.netnih.gov

A significant emerging research frontier for o-Biphenyldiol, tetrabromo- is its role in marine ecosystems. Recent studies have identified this compound as having a potent algicidal mechanism. researchgate.net It has been shown to inhibit plastoquinone (B1678516) synthesis in phytoplankton, a critical process in their metabolism, leading to their death or inhibition. researchgate.net The genes responsible for the biosynthesis of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol have been identified in marine bacteria, suggesting that this compound is a widely used tool in the antagonistic relationships between bacteria and algae in the global oceans. researchgate.netnih.gov This discovery opens up new avenues for understanding marine chemical ecology and the complex interactions between different marine organisms. researchgate.net

Furthermore, the study of naturally occurring brominated compounds like o-Biphenyldiol, tetrabromo- contributes to a better understanding of the sources and fate of polybrominated compounds in the environment. While levels of some synthetic PBBs have been decreasing since their phase-out, the concentrations of some polybrominated diphenyl ethers (PBDEs) have been observed to increase in certain environmental compartments and biota. nih.govresearchgate.net Differentiating between natural and anthropogenic sources of these compounds is a key area of ongoing research. researchgate.net

Properties

CAS No. |

63990-95-4 |

|---|---|

Molecular Formula |

C12H6Br4O2 |

Molecular Weight |

501.79 g/mol |

IUPAC Name |

2,3,4,5-tetrabromo-6-(2-hydroxyphenyl)phenol |

InChI |

InChI=1S/C12H6Br4O2/c13-8-7(5-3-1-2-4-6(5)17)12(18)11(16)10(15)9(8)14/h1-4,17-18H |

InChI Key |

FUQAGKYWAUZSEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Pathways for O Biphenyldiol, Tetrabromo

Established Laboratory Synthetic Routes and Reaction Conditions

The laboratory synthesis of tetrabromo-o-biphenyldiol, specifically the 3,3',5,5'-tetrabromo-2,2'-biphenyldiol isomer, relies on controlled chemical transformations of precursor molecules. These methods focus on achieving high regioselectivity in the bromination steps and often employ catalytic systems to enhance reaction efficiency.

Chemical Transformations from Precursors (e.g., Biphenol, Bromophenols)

The synthesis of tetrabrominated biphenyldiols often starts from simpler, commercially available precursors like biphenol or bromophenols. A common strategy involves the oxidative coupling of brominated phenol (B47542) derivatives. For instance, 2,4-dibromophenol (B41371) can be a key intermediate. acs.org The synthesis of 3,3',5,5'-tetramethyl-4,4'-biphenyldiol has been achieved from 2,6-dimethylphenol (B121312) using hydrogen peroxide and metal-copper(II)-tetranitrogen complex catalysts, demonstrating the principle of C-C bond formation between phenolic units. sinocurechem.com Another approach involves the regioselective bromination of a pre-formed biphenyl (B1667301) scaffold. For example, 2,2'-dihydroxy-1,1'-biphenyl (o-biphenyldiol) can be subjected to bromination to introduce bromine atoms at specific positions. The conditions for these reactions, such as the choice of solvent and brominating agent, are critical for controlling the final product's structure.

A documented synthesis of 6,6'-dibromo-3,3'-dimethoxy-2,2'-dihydroxy-1,1'-biphenyl highlights a multi-step process starting from 1,2-dimethoxybenzene. This process involves a regioselective reduction of a biphenyl intermediate followed by a regioselective bromination step. cnr.it Although not directly producing the tetrabromo- derivative, this illustrates the strategic application of sequential reactions to build up the desired halogenated biphenyl structure.

| Precursor | Reagents/Conditions | Product | Reference |

| 2,6-dimethylphenol | Hydrogen peroxide, Metal-copper(II)-tetranitrogen complexes | 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol | sinocurechem.com |

| 1,2-dimethoxybenzene | Multi-step synthesis including regioselective reduction and bromination | 6,6'-Dibromo-3,3'-dimethoxy-2,2'-dihydroxy-1,1'-biphenyl | cnr.it |

| Biphenol-A | Bromine, Hydrogen Peroxide, Heterogeneous catalyst, Dichloroethane/water biphase system | Tetrabromobisphenol-A | google.com |

Regioselective Bromination Strategies for Biphenyldiol Scaffolds

Achieving the desired substitution pattern in the synthesis of o-biphenyldiol, tetrabromo- necessitates precise control over the bromination reaction. The regioselectivity of electrophilic substitution on biphenol systems is highly sensitive to the electronic properties of the substituent groups. nih.gov For instance, the bromination of BINOL (1,1'-bi-2-naphthol), a related biphenol compound, demonstrates that the position of bromination can be directed by modifying the hydroxyl groups. nih.govacs.org

In the case of biphenyldiols, direct bromination can lead to a mixture of products. To achieve regioselectivity, protecting groups may be employed. For example, converting the hydroxyl groups of a biphenol to acetates can alter the directing effect of these groups, leading to bromination at different positions than in the unprotected molecule. nih.gov The choice of brominating agent is also crucial. N-bromosuccinimide (NBS) is a common reagent for regioselective bromination of activated aromatic rings. researchgate.netuni-stuttgart.de The reaction conditions, including solvent and temperature, play a significant role in determining the outcome of the bromination. For example, the bromination of a biphenol derivative with bromine in dichloromethane (B109758) at low temperatures has been used to produce specific dibromo- and tetrabromo- products. nih.govacs.org

| Biphenyl Scaffold | Brominating Agent/Conditions | Key Finding | Reference |

| BINOL diacetate | Bromine | Changed regioselectivity from the 6-position to the 5-position compared to unprotected BINOL. | nih.gov |

| 3-methyl-5-methoxy phenol | N-bromosuccinimide (NBS) | Predominately brominated at the 2-position. | uni-stuttgart.de |

| (R)-BINOL | Bromine in CH2Cl2 at -75°C | Produced (R)-6,6'-dibromoBINOL in high yield. | nih.gov |

Catalytic Systems in the Synthesis of o-Biphenyldiol, Tetrabromo-

Catalytic systems are employed to improve the efficiency and selectivity of the synthesis of halogenated biphenyls. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing the biphenyl core. researchgate.netresearchgate.net This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. While this is a general method for biphenyl synthesis, its application to producing highly substituted brominated biphenyls would depend on the availability of the appropriate starting materials.

In the context of bromination, catalysts can enhance the reaction rate and control regioselectivity. For example, the synthesis of tetrabromobisphenol-A can be achieved by reacting bisphenol-A with bromine and hydrogen peroxide in the presence of a heterogeneous catalyst in a biphasic system. google.com Quaternary ammonium (B1175870) salts like tetra-n-butylammonium bromide (TBAB) have been shown to be efficient catalysts in the interfacial polycondensation of tetrabromobisphenols, indicating their potential role in facilitating reactions involving these compounds. capes.gov.br Furthermore, copper-based catalysts have been studied for the oxidative coupling of phenols to form biphenyldiols. sinocurechem.com The choice of catalyst and reaction conditions can influence whether C-C or C-O coupling occurs. sinocurechem.com

Biosynthetic Pathways and Enzymatic Mechanisms

In nature, marine bacteria have been identified as producers of polybrominated aromatic compounds, including tetrabromo-o-biphenyldiol. nih.govnih.govscispace.com The biosynthesis involves a series of enzymatic reactions catalyzed by a specific gene cluster.

Identification of Gene Clusters and Enzymes Responsible for Biosynthesis (e.g., Chorismate Lyase, Halogenase, Cytochrome P450)

The biosynthetic gene cluster responsible for the production of polybrominated biphenyls and related compounds in marine bacteria like Pseudoalteromonas spp. is known as the bmp cluster. nih.govmdpi.com This cluster contains genes encoding a suite of enzymes that work in a modular fashion to synthesize these complex molecules. researchgate.netresearchgate.net

Key enzymes identified within the bmp gene cluster include:

Chorismate Lyase (Bmp6): This enzyme initiates the pathway by converting chorismate, a primary metabolite, into 4-hydroxybenzoic acid (4-HBA). acs.orgnih.govmdpi.com

Flavin-dependent Halogenase (Bmp5): This enzyme is responsible for the bromination of 4-HBA. nih.govmdpi.comresearchgate.net It catalyzes a decarboxylative bromination to produce 2,4-dibromophenol. acs.org Bmp5 is a single-component flavin-dependent halogenase, meaning it does not require a separate flavin reductase. mdpi.com

Cytochrome P450 (Bmp7): This enzyme plays a crucial role in the coupling of brominated phenol units. nih.govmdpi.comresearchgate.net It dimerizes molecules of 2,4-dibromophenol to generate a variety of polybrominated biphenyls, including 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, as well as polybrominated diphenyl ethers (PBDEs). nih.govmdpi.comresearchgate.net The activity of Bmp7 requires electron transfer partners, which are a ferredoxin (Bmp9) and a ferredoxin reductase (Bmp10). nih.govsci-hub.se

The heterologous expression of the bmp genes in Escherichia coli has confirmed their role in the production of these polybrominated compounds. nih.gov

| Enzyme | Gene | Function in Biosynthesis | Reference |

| Chorismate Lyase | Bmp6 | Converts chorismate to 4-hydroxybenzoic acid. | acs.orgnih.govmdpi.com |

| Flavin-dependent Halogenase | Bmp5 | Brominates 4-hydroxybenzoic acid to 2,4-dibromophenol. | nih.govmdpi.comresearchgate.net |

| Cytochrome P450 | Bmp7 | Dimerizes 2,4-dibromophenol to form polybrominated biphenyls and PBDEs. | nih.govmdpi.comresearchgate.netresearchgate.net |

| Ferredoxin | Bmp9 | Electron transfer partner for Bmp7. | nih.govsci-hub.se |

| Ferredoxin Reductase | Bmp10 | Electron transfer partner for Bmp7. | nih.govsci-hub.se |

Mechanistic Elucidation of Enzymatic Bromination and Coupling Reactions

The enzymatic synthesis of tetrabromo-o-biphenyldiol involves distinct and fascinating chemical mechanisms.

Enzymatic Bromination: The flavin-dependent halogenase Bmp5 utilizes a reduced flavin cofactor (FADH2) and molecular oxygen to activate bromide ions. mdpi.comresearchgate.net The enzyme forms a flavin-peroxide intermediate which then reacts with bromide to generate a highly reactive brominating species, likely hypobromous acid (HOBr), within the enzyme's active site. mdpi.comdtu.dk This species then performs an electrophilic substitution on the aromatic ring of the substrate. A unique feature of Bmp5 is its ability to catalyze a decarboxylative halogenation, a type of reaction previously unknown among halogenating enzymes. nih.govnih.gov

Enzymatic Coupling: The cytochrome P450 enzyme Bmp7 catalyzes the oxidative coupling of two molecules of 2,4-dibromophenol. researchgate.net The proposed mechanism involves the generation of radical intermediates. scispace.comresearchgate.net The enzyme, with the help of its redox partners, likely abstracts a hydrogen atom from the phenolic hydroxyl group of each of the two substrate molecules, creating two phenoxy radicals. These radicals then couple to form the C-C bond that links the two aromatic rings, resulting in the biphenyl structure. scispace.com The regioselectivity of this coupling reaction, leading to the formation of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, is controlled by the enzyme's active site architecture. In addition to C-C coupling to form biphenyls, Bmp7 can also catalyze C-O coupling, leading to the formation of polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.net

Heterologous Expression and Functional Validation of Biosynthetic Genes

The direct heterologous expression of a biosynthetic pathway for o-Biphenyldiol, tetrabromo- has been demonstrated, shedding light on the genetic origins of this and similar polybrominated compounds found in marine environments. nih.govsci-hub.se Research has identified that marine bacteria are natural producers of these molecules. nih.gov Specifically, a gene cluster responsible for the synthesis of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (referred to as 4-BP in the study) was identified in a marine member of the Gammaproteobacteria. nih.gov

The biosynthetic pathway involves a three-step process starting from chorismate. nih.gov Through comparative genomic analysis and subsequent functional validation, a gene cluster containing genes encoding a chorismate lyase, a flavin-dependent halogenase (FDH), and a cytochrome P450 enzyme was pinpointed as responsible for the synthesis. nih.gov The heterologous co-expression of these three genes in a host organism successfully produced the target compound in the presence of bromide ions, confirming their function. nih.gov

The proposed and validated pathway proceeds as follows:

Chorismate Lyase: Converts chorismate into 4-hydroxybenzoic acid. nih.govmdpi.com

Flavin-Dependent Halogenase: This enzyme catalyzes the bromination of 4-hydroxybenzoic acid, leading to the formation of 2,4-dibromophenol. nih.govmdpi.com Flavin-dependent halogenases are known for their ability to perform site-selective C-H halogenation on electron-rich aromatic compounds. acs.orgnih.gov

Cytochrome P450 Enzyme: This enzyme facilitates the oxidative coupling of two molecules of 2,4-dibromophenol to form the final product, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol. nih.govresearchgate.net

This discovery of a biosynthetic gene cluster (BGC) from marine bacteria provides a genetic and molecular basis for the production of polybrominated biphenyls. nih.gov The functional validation through heterologous expression in hosts like E. coli not only confirms the roles of the specific genes but also opens avenues for the biotechnological production of o-Biphenyldiol, tetrabromo- and related compounds. sci-hub.se

Derivatization and Functionalization of o-Biphenyldiol, Tetrabromo-

The structure of o-Biphenyldiol, tetrabromo-, with its reactive hydroxyl groups and multiple bromine substituents, makes it a versatile platform for further chemical modification. Derivatization can be used to alter its physical and chemical properties or to build more complex molecular architectures.

Formation of Esters, Ethers, and Other Functionalized Derivatives

The two hydroxyl groups on the biphenyl core are primary sites for derivatization reactions such as esterification and etherification. These reactions convert the polar hydroxyl groups into less polar ester or ether linkages, which can significantly modify the molecule's solubility and compatibility with other materials, such as organic solvents or polymer matrices. orgoreview.com

Esterification: The reaction of o-Biphenyldiol, tetrabromo- with acyl chlorides or acetic anhydrides, often in the presence of a mild base like pyridine, converts the hydroxyl groups into ester groups. orgoreview.com This process is a standard method for protecting or modifying hydroxyl functionalities in organic synthesis.

Etherification: The formation of ethers from o-Biphenyldiol, tetrabromo- can be achieved through reactions like the Williamson ether synthesis, which involves treating the diol with an alkyl halide in the presence of a base. orgoreview.com For sensitive substrates, milder conditions using reagents like silver oxide can be employed. orgoreview.com Another approach involves using specialized reagents like 2-benzyloxypyridine for benzylation under mild conditions. beilstein-journals.org

The table below summarizes common derivatization reactions for phenolic hydroxyl groups, which are applicable to o-Biphenyldiol, tetrabromo-.

| Derivatization Type | Reagent Class | Resulting Functional Group |

| Esterification | Acyl Halides / Anhydrides | Ester (-O-C(=O)-R) |

| Etherification | Alkyl Halides | Ether (-O-R) |

| Silylation | Silyl (B83357) Halides (e.g., TMCS) / Silyl Amides (e.g., BSTFA) | Silyl Ether (-O-SiR₃) |

This table presents common derivatization reactions for hydroxyl groups, applicable to o-Biphenyldiol, tetrabromo-.

Derivatization is also a key step in preparing samples for analysis by gas chromatography (GC), where converting polar -OH groups to more volatile silyl ethers or esters improves separation and detection. sigmaaldrich.comtcichemicals.com

Coupling Reactions (e.g., Suzuki Coupling) for Extended Architectures

The four bromine atoms on the biphenyl rings of o-Biphenyldiol, tetrabromo- serve as reactive handles for carbon-carbon bond formation through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose, enabling the synthesis of substituted biphenyls and more complex poly-aromatic systems. wikipedia.orgresearchgate.net

The reaction involves the palladium-catalyzed coupling of the organohalide (in this case, the brominated biphenyl) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. wikipedia.orglibretexts.org

A general scheme for the Suzuki coupling is shown below: R¹-X + R²-B(OH)₂ ---(Pd catalyst, Base)--> R¹-R² (where R¹-X is the brominated biphenyl derivative and R²-B(OH)₂ is a boronic acid)

The reactivity of the halide in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. libretexts.orgharvard.edu The C-Br bonds in o-Biphenyldiol, tetrabromo- are sufficiently reactive for this transformation, allowing for the systematic extension of the molecular framework. By choosing different boronic acids (R²-B(OH)₂), a wide variety of aryl or vinyl substituents can be introduced, leading to "extended architectures". mdpi.com This methodology is crucial for creating complex molecules for applications in materials science and pharmaceuticals. researchgate.net

The table below outlines the key components and their roles in a typical Suzuki coupling reaction.

| Component | Example | Role in Reaction |

| Aryl Halide | o-Biphenyldiol, tetrabromo- | The electrophilic coupling partner. |

| Organoboron Reagent | Phenylboronic acid | The nucleophilic coupling partner that provides the new carbon framework. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org |

| Base | Na₂CO₃, K₃PO₄, KF | Activates the organoboron reagent to facilitate transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, Water | Provides the medium for the reaction, can be biphasic. harvard.edu |

This table summarizes the essential components for a Suzuki-Miyaura cross-coupling reaction.

Polymer Precursor Synthesis from o-Biphenyldiol, Tetrabromo-

The difunctional nature of o-Biphenyldiol, tetrabromo- (due to its two hydroxyl groups) makes it a valuable monomer for producing high-performance polymers through step-growth polymerization. sigmaaldrich.com The rigid, aromatic, and heavily brominated structure of the monomer can impart desirable properties to the resulting polymer, such as high thermal stability and flame retardancy. chemimpex.com

Polyether Synthesis: Polyethers can be synthesized by reacting the disodium (B8443419) salt of o-Biphenyldiol, tetrabromo- with an activated aromatic dihalide in a nucleophilic aromatic substitution reaction. This is a common method for producing poly(aryl ether)s, a class of high-performance thermoplastics.

Polyester Synthesis: Polycondensation of o-Biphenyldiol, tetrabromo- with dicarboxylic acid chlorides results in the formation of aromatic polyesters. These materials are known for their thermal and chemical resistance.

Polycarbonate Synthesis: Aromatic polycarbonates can be prepared by reacting bisphenols like o-Biphenyldiol, tetrabromo- with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene (B27547) in a solution polymerization process. acs.org The resulting poly(aryl ether carbonates) are amorphous materials with high glass transition temperatures. acs.org

The incorporation of the tetrabromobiphenyldiol unit into the polymer backbone is a strategy to enhance flame retardancy, a critical property for materials used in electronics and construction. chemimpex.comospar.org

The table below details polymer types that can be synthesized using o-Biphenyldiol, tetrabromo- as a monomer.

| Polymer Type | Co-monomer Type | Linkage Formed | Key Polymer Properties |

| Polyether | Activated Dihaloarene | Ether (-O-) | High thermal stability, chemical resistance |

| Polyester | Diacyl Chloride | Ester (-O-C(=O)-) | Mechanical strength, thermal stability |

| Polycarbonate | Phosgene / Phosgene Equivalent | Carbonate (-O-C(=O)-O-) | High glass transition temp (Tg), optical clarity, toughness acs.org |

This table illustrates the use of o-Biphenyldiol, tetrabromo- as a monomer in the synthesis of various high-performance polymers.

Computational and Theoretical Investigations of O Biphenyldiol, Tetrabromo

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the fundamental electronic characteristics of o-Biphenyldiol, tetrabromo-, which govern its stability, spectroscopic properties, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. irjweb.com By approximating the electron density, DFT calculations can predict molecular geometries, orbital energies, and various reactivity descriptors. For halogenated biphenyls, DFT methods like B3LYP with basis sets such as 6-31G* are commonly employed to calculate quantum chemical descriptors. pjoes.com

Studies on similar polybrominated compounds have shown that DFT calculations using the B3LYP functional can reliably predict optimized geometries. researchgate.netnih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and molecular stability. irjweb.com For instance, a small HOMO-LUMO gap suggests lower stability. researchgate.net

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps reveal regions prone to electrophilic or nucleophilic attack. For hydroxylated compounds like o-Biphenyldiol, tetrabromo-, MEP maps typically show negative potential localized around the oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogens. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from DFT to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Reflects chemical reactivity and kinetic stability. irjweb.com |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for predicting spectroscopic properties. While computationally more demanding than DFT, methods like Møller-Plesset second-order perturbation theory (MP2) can provide high-accuracy results. nih.gov These methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.

For related molecules like 2,2',4,4'-tetrabromodiphenyl ether, DFT methods (B3LYP) have been successfully used to calculate vibrational frequencies that show excellent agreement with experimental IR and Raman spectra. nih.gov Such calculations also help in the detailed assignment of vibrational modes. For o-Biphenyldiol, tetrabromo-, theoretical calculations would likely reveal a strong steric effect from the ortho-bromine atoms, influencing the vibrational modes of the molecule. nih.gov Furthermore, ab initio methods like MP2 can be applied to investigate and rule out the formation of specific intramolecular non-covalent interactions. nih.gov

Conformational Analysis and Torsional Dynamics

The three-dimensional structure of o-Biphenyldiol, tetrabromo- is not rigid. Rotation around the central carbon-carbon single bond (the biphenyl (B1667301) linkage) leads to different spatial arrangements, or conformations, which have different energies.

The conformation of biphenyl derivatives is defined by the dihedral angle (or torsional angle) between the two phenyl rings. A Potential Energy Surface (PES) can be generated by calculating the molecule's energy as this dihedral angle is systematically varied. wikipedia.orglibretexts.org The PES map reveals the energy minima, corresponding to stable conformations, and the energy maxima, which represent the transition states between conformations. researchgate.net

For biphenyls, the planar conformation (0° dihedral angle) often leads to significant steric repulsion between the substituents at the ortho positions. ic.ac.uk In o-Biphenyldiol, tetrabromo-, the bulky bromine atoms and hydroxyl groups at the ortho positions (2, 2', 3, 3', 5, 5') create substantial steric hindrance. This raises the energy of the planar conformation, forcing the rings to twist relative to each other to find a lower energy, non-planar arrangement. soton.ac.uk The energy required to rotate from one stable conformation to another over the highest energy transition state is known as the rotational barrier. researchgate.net For biphenyls with ortho substituents, these barriers can be significant enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature. nih.gov Ab initio calculations can satisfactorily reproduce rotational barriers that are determined experimentally by techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscispace.com

Table 2: Factors Influencing Rotational Barriers in Biphenyls

| Factor | Effect on Rotational Barrier | Rationale |

|---|---|---|

| Steric Hindrance | Increases barrier | Repulsive forces between bulky ortho substituents destabilize the planar transition state. researchgate.net |

| π-π Conjugation | Decreases barrier | Stabilizes the planar conformation by maximizing orbital overlap across the C-C bond. ic.ac.uk |

| Intramolecular H-Bonding | Can influence barrier | Potential hydrogen bonding between the two ortho-hydroxyl groups could stabilize certain conformations. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model how o-Biphenyldiol, tetrabromo- behaves in a biological or environmental context, such as in a solvent like water or within a lipid membrane. mdpi.com

MD simulations are particularly useful for exploring the influence of the solvent on conformational stability. The solvent can affect the energy landscape, potentially stabilizing conformations that are less favored in a vacuum. Furthermore, these simulations can provide detailed information about intermolecular interactions between the solute (o-Biphenyldiol, tetrabromo-) and surrounding solvent molecules. nih.gov These interactions can include hydrogen bonds between the hydroxyl groups and water, as well as van der Waals forces. libretexts.org Understanding these interactions is key to predicting the molecule's solubility and how it might interact with biological macromolecules. nih.gov

Mechanistic Predictions for Reactions Involving o-Biphenyldiol, Tetrabromo-

Computational methods can be used to propose and evaluate potential pathways for chemical reactions. In nature, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol is produced by marine bacteria, such as Pseudoalteromonas phenolica. nih.govnih.gov

Studies have identified a gene cluster responsible for its synthesis, which involves enzymes like chorismate lyase, a flavin-dependent halogenase, and a crucial cytochrome P450 enzyme. nih.govresearchgate.net The proposed biosynthesis involves the conversion of chorismate to 2,4-dibromophenol (B41371). nih.gov The final and key step is the dimerization of two 2,4-dibromophenol molecules to form the biphenyl structure. This reaction is catalyzed by a cytochrome P450 enzyme. nih.govnih.gov

Computational modeling can elucidate the mechanism of this P450-catalyzed phenol (B47542) coupling reaction. Such reactions are proposed to proceed via a bi-radical mechanism. nih.gov The enzyme would generate a radical on each of the two phenol molecules, which then couple to form the new carbon-carbon bond, creating the biphenyl scaffold. nih.gov Quantum chemical calculations can be used to model the transition states and intermediates of this proposed radical coupling pathway, providing theoretical support for the biochemically observed transformation.

Transition State Characterization in Synthetic Transformations

The synthesis of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, a specific isomer of o-Biphenyldiol, tetrabromo-, often involves the oxidative coupling of brominated phenolic precursors. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the transition states of these complex reactions.

Research has identified that the synthesis of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol can be achieved through the dimerization of 2,4-dibromophenol. researchgate.net This process is catalyzed by enzymes such as cytochrome P450. researchgate.net Computational modeling helps to elucidate the mechanism of this C-C bond formation.

Theoretical calculations, including DFT, are used to map the potential energy surface of the reaction. infona.pl This allows for the identification and characterization of key intermediates and, crucially, the transition state geometries. infona.pluq.edu.au For cytochrome P450-catalyzed reactions, the mechanism often involves the formation of a highly reactive iron-oxo species (Compound I). uq.edu.auresearchgate.net The transition state for the coupling of two 2,4-dibromophenol molecules would involve the interaction of these substrates with the enzyme's active site. researchgate.netuq.edu.au

Key aspects of transition state characterization in this context include:

Geometry: Determining the precise arrangement of atoms at the highest point of the energy barrier. For P450-catalyzed aromatic oxidation, this involves specific spatial arrangements of the substrate relative to the iron-oxo group. uq.edu.au

Energy: Calculating the activation energy barrier (ΔG‡), which determines the reaction rate. DFT calculations can estimate these barriers for different potential pathways. uq.edu.auresearchgate.net

Electronic Structure: Analyzing the distribution of electrons in the transition state to understand the nature of bond-breaking and bond-forming processes. infona.plmdpi.com

While direct computational studies on the transition state for the synthesis of o-Biphenyldiol, tetrabromo- are not extensively published, the principles are well-established from studies on similar P450-catalyzed reactions. infona.pluq.edu.auresearchgate.net These studies provide a framework for understanding how the enzyme facilitates the coupling of brominated phenols to form the biphenyl structure.

Table 1: Computational Methods in Synthetic Pathway Analysis

| Computational Method | Application in Synthesis Analysis | Key Findings |

| Density Functional Theory (DFT) | Calculation of transition state geometries and energy barriers for C-C coupling. infona.pluq.edu.auresearchgate.net | Provides insights into the feasibility of different reaction pathways and the role of the catalyst. infona.pl |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic active site (QM) within the larger protein environment (MM). | Elucidates the role of specific amino acid residues in stabilizing the transition state. |

| Valence Bond (VB) Theory | Analyzing the electronic origin of the activation energy barrier in H-abstraction steps, which can be part of the overall catalytic cycle. mdpi.com | Identifies the key electronic configurations that contribute to the transition state. mdpi.com |

Computational Modeling of Biotransformation Pathways

o-Biphenyldiol, tetrabromo-, as a polybrominated biphenyl (PBB), can undergo biotransformation in organisms. Computational models are crucial for predicting the metabolic fate of such compounds. These in silico approaches can identify potential metabolites and elucidate the enzymatic reactions involved. nih.govmdpi.commdpi.com

The primary enzymes responsible for the metabolism of xenobiotics like brominated flame retardants are cytochrome P450s (CYPs). nih.govacs.orgresearchgate.net Computational studies, including molecular dynamics (MD) simulations and DFT calculations, are used to investigate the interaction of these compounds with CYP enzymes and the subsequent metabolic reactions. researchgate.netnih.govacs.orgacs.org

For polybrominated compounds, key biotransformation reactions include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common metabolic step catalyzed by CYPs. nih.govnih.govacs.org DFT calculations can predict the most likely sites of hydroxylation by determining the energy barriers for the reaction at different positions on the molecule. researchgate.netnih.govacs.org

Debromination: The removal of bromine atoms, which can significantly alter the toxicity and persistence of the compound. researchgate.net

Conjugation: Phase II metabolic reactions where the hydroxylated metabolites are conjugated with endogenous molecules to facilitate excretion. mdpi.com

Computational models like Physiologically Based Pharmacokinetic (PBPK) models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of these compounds and their metabolites over time. vliz.beresearchgate.net Furthermore, in silico tools can predict the toxicity of the predicted metabolites, providing a comprehensive risk assessment. nih.govmdpi.com For instance, the TOPKAT model has been used to evaluate the potential carcinogenicity, developmental toxicity, and other adverse effects of PBB transformation products. nih.gov

Table 2: Computational Approaches in Biotransformation Prediction

| Computational Approach | Application in Biotransformation Studies | Predicted Outcomes for o-Biphenyldiol, tetrabromo- |

| Molecular Dynamics (MD) Simulations | Simulating the binding of the compound within the active site of CYP enzymes. nih.govacs.org | Identifies which CYP isoforms are most likely to metabolize the compound and the preferred binding orientation. nih.govacs.org |

| Density Functional Theory (DFT) | Calculating the energetics of metabolic reactions like hydroxylation and debromination. researchgate.netnih.govacs.orgacs.org | Predicts the formation of hydroxylated and debrominated metabolites. nih.govresearchgate.net |

| Physiologically Based Pharmacokinetic (PBPK) Models | Simulating the fate of the compound and its metabolites in an organism over time. vliz.beresearchgate.net | Provides data on bioaccumulation potential and elimination half-lives. researchgate.net |

| Toxicity Prediction Models (e.g., TOPKAT) | Assessing the potential toxicity of predicted metabolites. nih.govmdpi.com | Evaluates risks such as carcinogenicity, mutagenicity, and developmental toxicity of transformation products. nih.gov |

By integrating these computational approaches, researchers can build a comprehensive picture of the likely biotransformation pathways of o-Biphenyldiol, tetrabromo-, and the potential biological consequences of its metabolites.

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic and Structural Elucidation

Application of Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the energy levels associated with molecular vibrations, offering a detailed fingerprint of the molecule's structure and bonding environment.

The vibrational spectrum of "o-Biphenyldiol, tetrabromo-" is characterized by several key regions. The high-frequency region is dominated by the O-H stretching vibrations of the hydroxyl groups. In a non-polar solvent, a sharp band for the free O-H stretch would be expected, but due to intra- and intermolecular hydrogen bonding, this band typically appears as a broad absorption at lower wavenumbers (3200-3500 cm⁻¹). libretexts.orgyoutube.com The formation of hydrogen bonds weakens the O-H bond, causing this characteristic redshift to lower frequencies. youtube.com

The aromatic C-H stretching vibrations appear at slightly higher frequencies than their aliphatic counterparts, typically in the 3000-3100 cm⁻¹ range. orgchemboulder.compressbooks.pub The aromatic C=C in-ring stretching vibrations produce a series of sharp bands in the 1400-1600 cm⁻¹ region, which are diagnostic for the biphenyl (B1667301) core. pressbooks.pubthieme-connect.de The C-O stretching and O-H in-plane bending vibrations of the phenolic groups are expected in the 1200-1400 cm⁻¹ fingerprint region.

Vibrations involving the heavy bromine atoms occur at much lower frequencies. The C-Br stretching modes are typically found in the 515-690 cm⁻¹ range. libretexts.org These bands are often strong in the Raman spectrum, making Raman spectroscopy particularly useful for identifying brominated compounds. nih.govresearchgate.net A computational study on the related compound 3,3',5,5'-tetrabromobisphenol A (TBBPA) has shown that C-Br vibrations can be identified and assigned through density functional theory (DFT) calculations, which would be similarly applicable to tetrabromo-o-biphenyldiol. epa.gov

Table 1: Characteristic Vibrational Frequencies for o-Biphenyldiol, tetrabromo- This table presents expected vibrational frequencies based on data from analogous compounds. Actual experimental values may vary.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Reference(s) |

| O-H Stretch (H-bonded) | 3200 - 3500 (broad) | FTIR | libretexts.orgyoutube.com |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | orgchemboulder.compressbooks.pub |

| Aromatic C=C In-Ring Stretch | 1400 - 1600 | FTIR, Raman | pressbooks.pubthieme-connect.de |

| C-O Stretch / O-H Bend | 1200 - 1400 | FTIR | researchgate.net |

| C-Br Stretch | 515 - 690 | FTIR, Raman | libretexts.orgresearchgate.net |

Two-Dimensional Infrared (2D-IR) spectroscopy is an advanced technique that provides insights into molecular structure and dynamics on a picosecond timescale. nih.gov Analogous to 2D-NMR, it spreads the infrared spectrum across two frequency dimensions, revealing couplings between different vibrational modes and their environmental fluctuations. nih.gov

For a molecule like "o-Biphenyldiol, tetrabromo-", 2D-IR could be employed to study the dynamics of hydrogen bonding networks. By monitoring the cross-peaks between the O-H stretching and bending vibrations, one could directly observe the formation and dissociation of hydrogen bonds in real-time. The technique is sensitive to the electrostatic environment around a vibrational probe. mdpi.com Therefore, observing the spectral diffusion of the O-H or C-Br vibrational bands would provide information on the dynamics of the surrounding solvent shell or conformational fluctuations of the biphenyl backbone.

Furthermore, 2D-IR can resolve structural heterogeneity in complex samples. mdpi.com For "o-Biphenyldiol, tetrabromo-", this could be used to distinguish between different conformers or aggregated states in solution by identifying unique patterns of vibrational coupling for each species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity and three-dimensional structure of molecules in solution and the solid state.

Due to the limited number of protons on the highly substituted aromatic rings of "o-Biphenyldiol, tetrabromo-", standard one-dimensional ¹H NMR spectra provide limited information. Multi-dimensional techniques are essential for unambiguous structural assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful in this context. researchgate.net HMBC detects correlations between protons and carbons that are separated by two or three bonds, allowing for the assembly of the molecular skeleton. researchgate.net

In the case of "o-Biphenyldiol, tetrabromo-", an HMBC experiment would reveal crucial correlations. For example, the hydroxyl protons would show correlations to the carbons of their own ring at two and three bond distances, confirming their position. The remaining aromatic protons would show correlations to multiple carbons, including the carbon atoms at the biphenyl linkage, thereby confirming the connectivity of the two phenyl rings. This is especially vital for distinguishing between different isomers.

Table 2: Hypothetical HMBC Correlations for o-Biphenyldiol, tetrabromo- This table illustrates the expected long-range ¹H-¹³C correlations that would be used for structural verification.

| Proton (¹H) | Correlated Carbons (¹³C) across 2-3 Bonds |

| -OH | C1 (ipso-OH), C2 (ipso-biphenyl), C6 |

| H-4 | C2 (ipso-biphenyl), C6, C5 (ipso-Br) |

| H-6 | C2 (ipso-biphenyl), C4, C5 (ipso-Br) |

| -OH' | C1' (ipso-OH), C2' (ipso-biphenyl), C6' |

| H-4' | C2' (ipso-biphenyl), C6', C5' (ipso-Br) |

| H-6' | C2' (ipso-biphenyl), C4', C5' (ipso-Br) |

Solid-State NMR (ssNMR) provides invaluable information about molecular structure, conformation, and dynamics in the solid state, where solution NMR is not applicable. It is a key tool for characterizing supramolecular structures, as it can probe intermolecular distances and packing arrangements. For "o-Biphenyldiol, tetrabromo-", ssNMR could be used to study how the molecules pack in a crystal lattice.

Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the carbon skeleton, allowing for the identification of magnetically inequivalent molecules in the crystal's asymmetric unit, which is indicative of specific packing motifs or polymorphism. Furthermore, ssNMR can directly probe intermolecular interactions. For instance, ¹H MAS NMR experiments can give information about the formation and geometry of hydrogen bonds, as these interactions lead to characteristic changes in the proton chemical shifts. libretexts.org By measuring internuclear distances through advanced pulse sequences, ssNMR can help to elucidate the three-dimensional arrangement of molecules in a self-assembled structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. epa.govnih.gov A single-crystal X-ray diffraction study of "o-Biphenyldiol, tetrabromo-" would provide a wealth of structural information, including exact bond lengths, bond angles, and torsion angles.

Crucially, this technique elucidates the supramolecular assembly by mapping all intermolecular interactions. researchgate.net For "o-Biphenyldiol, tetrabromo-", this would include characterizing the intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules. Additionally, given the presence of bromine atoms, the analysis would likely reveal other significant non-covalent interactions, such as halogen bonds (C-Br···O or C-Br···Br) and π-π stacking interactions between the aromatic rings of neighboring molecules, which govern the crystal packing. mdpi.com

Table 3: Representative Crystallographic Data Obtainable for o-Biphenyldiol, tetrabromo- This table lists the type of data that would be generated from a single-crystal X-ray diffraction experiment.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |

| Bond Lengths (Å) | Precise lengths of C-C, C-O, O-H, C-Br bonds |

| Bond Angles (°) | e.g., C-C-C, C-O-H |

| Dihedral Angle (°) | Angle between the two phenyl rings |

| Hydrogen Bond Geometry (Å, °) | O-H···O distances and angles for inter- and intramolecular interactions |

| Halogen Bond Geometry (Å, °) | C-Br···O or C-Br···Br distances and angles |

| π-π Stacking Distance (Å) | Centroid-to-centroid distance between adjacent aromatic rings |

Applications and Functional Roles of O Biphenyldiol, Tetrabromo in Materials Science and Catalysis

Utilization in Polymer Chemistry and Advanced Materials

The bifunctional nature of o-Biphenyldiol, tetrabromo-, combined with its high halogen content, makes it a candidate for integration into advanced polymers to enhance their material properties, most notably flame retardancy.

While the direct synthesis of poly(aryl ether-bisketone)s using o-Biphenyldiol, tetrabromo- is not prominently reported, its structural similarity to other brominated bisphenols, such as Tetrabromobisphenol A (TBBPA), suggests its potential as a reactive monomer. TBBPA is widely used to prepare fire-resistant polymers, including polycarbonates and epoxy resins, where it is incorporated into the polymer backbone. nih.govatamanchemicals.comottokemi.com

The synthesis of polycarbonates, for example, typically proceeds through the interfacial polymerization of a bisphenol with a carbonate source like phosgene (B1210022) or the melt transesterification with diphenyl carbonate. rsc.orgnih.govgoogle.com By analogy, o-Biphenyldiol, tetrabromo- could be employed in similar polycondensation reactions. The incorporation of the tetrabrominated biphenyl (B1667301) unit into the polymer chain would be expected to confer enhanced thermal stability and flame resistance due to the high bromine content. atamanchemicals.com The mechanism of flame retardancy involves the release of bromine radicals at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase.

Table 1: Comparison of Bisphenol Monomers for Polymer Synthesis

| Monomer Name | Common Polymer Type(s) | Key Property Conferred |

|---|---|---|

| Bisphenol A (BPA) | Polycarbonate, Epoxy Resins | Transparency, Impact Resistance |

| Tetrabromobisphenol A (TBBPA) | Flame-Retardant Polycarbonate & Epoxy Resins | Flame Retardancy |

Beyond serving as a primary monomer, o-Biphenyldiol, tetrabromo- could theoretically be used for the functionalization of existing polymers. The four C-Br bonds on the aromatic rings are potential sites for post-polymerization modification through reactions such as palladium-catalyzed cross-coupling. This would allow for the grafting of specific functional groups onto a polymer backbone containing this residue, thereby tailoring the material's surface properties, solubility, or reactivity. Furthermore, when used as an additive rather than a reactive monomer, the compound could be blended with other polymers. In this additive role, it would not be chemically bound to the polymer chain and could confer flame retardant properties through physical dispersion within the polymer matrix. atamanchemicals.com

Role in Catalysis and Ligand Design

The axially chiral biphenol scaffold is a cornerstone of "privileged ligands" in asymmetric catalysis. These ligands are highly effective for a wide range of stereoselective transformations.

Biphenol derivatives, most famously BINOL (1,1'-Bi-2-naphthol), are precursors to a vast library of highly successful chiral ligands, including phosphines, phosphites, and phosphoramidites. dicp.ac.cnnih.govnih.govrsc.org These ligands are synthesized by reacting the diol with a suitable phosphorus chloride compound, such as chlorophosphite or phosphorus trichloride (B1173362).

A similar synthetic strategy could be applied to o-Biphenyldiol, tetrabromo-. The reaction of this diol with a phosphorus source like phosphorus trichloride followed by reaction with a primary or secondary amine would yield a phosphoramidite (B1245037) ligand. The four bromine atoms on the biphenyl framework would exert a strong electron-withdrawing inductive effect. This electronic modification would make the resulting phosphorus atom more π-acidic, which could significantly influence the catalytic activity of a metal center to which it is coordinated. The bulky bromine atoms also increase the steric hindrance around the catalytic site, a critical factor for achieving high enantioselectivity in asymmetric reactions. nih.gov A related derivative, 2,2'-Biphenyldiol, 3,3',5,5'-tetrabromo-, cyclic hydrogen phosphate, has been synthesized, demonstrating the reactivity of the diol group to form phosphorus-containing heterocyclic structures. nih.gov

While performance data for ligands specifically derived from o-Biphenyldiol, tetrabromo- is not available, ligands from related biphenol scaffolds have shown exceptional performance. Phosphoramidite ligands are particularly effective in asymmetric hydrogenations, conjugate additions, and hydroformylations. dicp.ac.cnnih.gov For instance, certain biphenol-based phosphoramidites have achieved high enantioselectivity (66% ee) in the rhodium-catalyzed asymmetric hydroformylation of allyl cyanide. nih.gov

In palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands based on biphenyl backbones are known to be highly effective. The theoretical ligand derived from o-Biphenyldiol, tetrabromo-, would be electron-deficient due to the bromine substituents. This property could alter its efficacy in the catalytic cycle, potentially favoring different elementary steps (e.g., reductive elimination) compared to electron-rich ligands.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom and a Lewis base, is a powerful tool for constructing complex molecular architectures.

The four bromine atoms of o-Biphenyldiol, tetrabromo- are prime candidates for participating in strong halogen bonds. Although the crystal structure of o-Biphenyldiol, tetrabromo- itself is not detailed in available literature, the structure of a very close analogue, 3,3′,5,5′-Tetrabromo-4,4′-bipyridine, provides significant insight. In its solid state, this molecule forms a 3D supramolecular structure where Br···N and Br···Br halogen bonds are the defining interactions that guide the crystal packing. mdpi.com The Br···N interactions, in particular, are strong and directional, demonstrating the utility of the tetrabromo- substitution pattern in crystal engineering. mdpi.com

Given these findings, it is highly probable that o-Biphenyldiol, tetrabromo- also engages in extensive halogen bonding in the solid state. The hydroxyl groups can act as hydrogen bond donors, while the bromine atoms can act as halogen bond donors, leading to the formation of robust, self-assembled networks. This capacity for directed self-assembly could be exploited in the design of new crystalline materials or in host-guest chemistry, where the brominated biphenol could act as a host for electron-rich guest molecules through a combination of halogen and hydrogen bonding. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| o-Biphenyldiol, tetrabromo- (3,3',5,5'-Tetrabromo-2,2'-biphenol) | 21987-62-2 |

| Tetrabromobisphenol A (TBBPA) | 79-94-7 |

| Bisphenol A (BPA) | 80-05-7 |

| Diphenyl carbonate | 102-09-0 |

| BINOL (1,1'-Bi-2-naphthol) | 602-09-5 |

| Phosphorus trichloride | 7719-12-2 |

| 2,2'-Biphenyldiol, 3,3',5,5'-tetrabromo-, cyclic hydrogen phosphate | 23079-39-2 |

| Allyl cyanide | 109-75-1 |

Design of Coordination Compounds and Frameworks Incorporating o-Biphenyldiol, Tetrabromo-

There is no specific information available in the scientific literature regarding the use of o-Biphenyldiol, tetrabromo- as a ligand in the design and synthesis of coordination compounds or metal-organic frameworks. Research in this area has primarily utilized other functionalized biphenyls.

Investigation of Self-Assembly and Recognition Phenomena

Detailed investigations into the self-assembly and molecular recognition properties of o-Biphenyldiol, tetrabromo- have not been reported. While the principles of halogen bonding and other non-covalent interactions are well-established in the self-assembly of other halogenated organic molecules, specific studies involving o-Biphenyldiol, tetrabromo- are absent from the current body of scientific literature.

Environmental Transformation and Degradation Pathways of O Biphenyldiol, Tetrabromo

Photolytic Degradation Mechanisms and Kinetics

Photolysis, or degradation by light, is a primary mechanism for the transformation of many BFRs in the environment. This process can occur directly, through the absorption of solar radiation by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.

In aqueous environments, o-Biphenyldiol, tetrabromo- can undergo photolytic degradation when exposed to sunlight. The primary pathway for this transformation is typically reductive debromination, where bromine atoms are sequentially removed from the aromatic rings. This process leads to the formation of lesser-brominated biphenyldiols. Studies on structurally similar compounds, such as tetrabromobisphenol A (TBBPA), show that photolysis follows pseudo-first-order kinetics. sigmaaldrich.com The rate of degradation is dependent on the initial concentration of the compound. sigmaaldrich.com

The process involves self-sensitized photooxidation mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻). sigmaaldrich.com For TBBPA, the superoxide radical has been identified as the main species controlling the process. sigmaaldrich.com Besides debromination, the cleavage of the carbon-carbon bond connecting the two phenyl rings can also occur, leading to the formation of simpler brominated phenolic substances. sigmaaldrich.com

While specific data for o-Biphenyldiol, tetrabromo- in the atmospheric phase is limited, research on other polybrominated diphenyl ethers (PBDEs) and novel BFRs indicates that phototransformation can occur. nih.govhuman-exposome.com These reactions in the atmosphere are also likely to proceed via debromination.

Several environmental factors can significantly influence the rate and pathway of phototransformation.

pH: The photolysis rate can be pH-dependent. For TBBPA, degradation is observed to be faster in near-neutral conditions (pH 6-7) compared to acidic or basic conditions. sigmaaldrich.com

Dissolved Organic Matter (DOM): The presence of substances like humic acids, a major component of DOM, can decrease the rate of direct photolysis. sigmaaldrich.com This is due to the competitive absorption of photons by the humic acid molecules, which "shields" the target compound from direct light exposure. sigmaaldrich.com

Sunlight Intensity: The rate of photolysis is directly related to the intensity of solar radiation. Therefore, degradation rates are expected to be higher during periods of intense sunlight and vary with geographical location and season. Studies on textiles containing BFRs exposed to natural sunlight have confirmed the photolytic formation of degradation products like polybrominated dibenzofurans from decabromodiphenyl ether. rsc.org

Table 1: Factors Influencing Photolytic Degradation of Tetrabrominated Aromatic Compounds

| Factor | Influence on Photodegradation Rate | Mechanism of Action |

|---|---|---|

| pH | Rate is often optimal near neutral pH. sigmaaldrich.com | Affects the ionization state of the molecule and the generation of reactive oxygen species. |

| Humic Acids (DOM) | Generally decreases the rate of direct photolysis. sigmaaldrich.com | Competes for light absorption (light screening effect) and can quench excited states. |

| Sunlight Intensity | Rate increases with higher light intensity. rsc.org | Provides the necessary energy (photons) to initiate photochemical reactions. |

Biotransformation and Microbial Degradation Pathways

Microbial activity is a crucial component in the environmental degradation of persistent organic pollutants. Various microorganisms have evolved enzymatic systems capable of transforming halogenated aromatic compounds.

While specific consortia for o-Biphenyldiol, tetrabromo- are not extensively documented, research on similar compounds provides insight into the likely microbial players. Bacteria from the genera Pseudomonas, Sphingomonas, Rhodococcus, and Burkholderia are well-known for their ability to degrade a wide range of aromatic compounds, including halogenated ones. nih.gov For instance, in the degradation of TBBPA in mangrove sediments, bacterial genera including Pseudomonas, Bacillus, Erythrobacter, and Rhodococcus were associated with aerobic degradation, while Desulfovibrio, Pseudomonas, Sphaerochaeta, and Sphingomonas were linked to anaerobic degradation. researchgate.net

The initial steps in bacterial degradation of aromatic compounds are often catalyzed by oxygenase enzymes. unesp.br These enzymes, which include both monooxygenases and dioxygenases, incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. unesp.brnih.gov For halogenated compounds, dehalogenation is a critical step, which can be achieved through oxidative, reductive, or hydrolytic mechanisms. nih.govmdpi.comnih.gov Enzymes from the naphthalene (B1677914) degradation pathway, for example, have been shown to be capable of transforming hydroxylated metabolites of polychlorinated biphenyls (PCBs), suggesting a broad substrate specificity that could be applicable to brominated analogues. nih.govnih.govresearchgate.net

The microbial degradation of o-Biphenyldiol, tetrabromo- is expected to proceed through a series of metabolic steps. The initial attack often involves hydroxylation and debromination.

Reductive Debromination: Under anaerobic conditions, bacteria can remove bromine atoms, replacing them with hydrogen. This process reduces the toxicity of the molecule and makes it more amenable to further degradation.

Oxidative Degradation: In aerobic environments, dioxygenase enzymes can attack the aromatic ring, leading to the formation of brominated catechols.

Ring Cleavage: The resulting catechol-like intermediates are then subject to ring cleavage by other dioxygenases. This breaks open the aromatic ring, forming aliphatic acids. nih.gov

Further Metabolism: These aliphatic intermediates can then enter central metabolic pathways, such as the Krebs cycle, where they can be used as a source of carbon and energy by the microorganisms.

Studies on the degradation of a pentachlorobiphenyl (PentaCB) by Microbacterium paraoxydans identified 1,2,4-benzenetriol (B23740) as a key upregulated metabolite, which feeds into several degradation pathways for aromatic compounds. frontiersin.org This suggests that similar tri-hydroxylated intermediates could be formed during the breakdown of hydroxylated tetrabromobiphenyls.

Table 2: Potential Metabolites from the Biotransformation of o-Biphenyldiol, Tetrabromo-

| Metabolite Class | Formation Pathway | Environmental Significance |

|---|---|---|

| Tri-, Di-, and Monobrominated Biphenyldiols | Sequential reductive debromination | Generally less toxic and more biodegradable than the parent compound. |

| Brominated Catechols | Oxidative hydroxylation by dioxygenases | Key intermediates for aromatic ring cleavage. |

| Brominated Ring-Cleavage Products | Action of ring-cleavage dioxygenases | Represents the breakdown of the stable aromatic structure. |

| Aliphatic Acids | Further metabolism of ring-cleavage products | Can be mineralized to CO₂ and H₂O by microorganisms. |

Chemical Hydrolysis and Oxidation in Environmental Matrices

Abiotic degradation processes, other than photolysis, can also contribute to the transformation of o-Biphenyldiol, tetrabromo- in the environment.

Hydrolysis: The carbon-bromine bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a major degradation pathway for this compound in environmental matrices like water and soil.

Oxidation: Chemical oxidation can occur through reactions with strong oxidizing agents present in the environment, such as hydroxyl radicals. These radicals can be generated through various processes, including the photolysis of other substances in water (e.g., nitrates, DOM). While slower than direct photolysis or microbial degradation, these oxidative processes can contribute to the long-term transformation of the compound, likely leading to debromination and the formation of more polar, hydroxylated products.

Reaction Mechanisms with Oxidants (e.g., Chlorine, Permanganate)

The transformation of o-Biphenyldiol, tetrabromo- in aquatic environments is likely influenced by the presence of oxidants used in water and wastewater treatment processes, such as chlorine and permanganate (B83412).

Chlorine:

The reaction of TBBPA with free chlorine has been observed over a wide pH range, suggesting a similar reactivity for o-Biphenyldiol, tetrabromo-. The process is initiated by the oxidation of the parent compound by chlorine, leading to the formation of a phenoxy radical. This highly reactive intermediate can then undergo several subsequent reactions, including β-scission, substitution, dimerization, and further oxidation. acs.orgnih.gov This initial electron transfer step is a departure from the more commonly documented electrophilic substitution reactions of chlorine with phenolic compounds. acs.orgnih.gov The degradation rate can be significantly inhibited by the presence of humic acid, which may competitively react with the phenoxy radical and revert it back to the parent compound. acs.orgnih.gov

Permanganate:

Potassium permanganate [Mn(VII)] is another potent oxidant capable of transforming TBBPA and, by extension, likely o-Biphenyldiol, tetrabromo-, in water. The reaction with permanganate also proceeds via an initial one-electron oxidation of the TBBPA molecule. nih.govacs.org This leads to the formation of a carbocation intermediate, which then undergoes further reactions to yield a variety of brominated products. nih.govacs.org The reaction kinetics are pH-dependent, with maximum reactivity observed near the pKa values of TBBPA. nih.govacs.org

The table below summarizes the key aspects of the reaction mechanisms of TBBPA with chlorine and permanganate, which can be extrapolated to understand the potential transformation of o-Biphenyldiol, tetrabromo-.

| Oxidant | Initial Reaction Mechanism | Key Intermediates | Factors Influencing Reaction |

| Chlorine | Oxidation leading to the formation of a phenoxy radical. acs.orgnih.gov | Phenoxy radical, carbocation intermediates. acs.orgnih.gov | pH, presence of humic acid. acs.orgnih.gov |

| Permanganate | One-electron oxidation. nih.govacs.org | Carbocation intermediate. nih.govacs.org | pH. nih.govacs.org |

Dimerization and Polymerization Products from Environmental Degradation

A significant pathway in the environmental degradation of brominated flame retardants like TBBPA, and likely o-Biphenyldiol, tetrabromo-, is the formation of larger molecules through dimerization and potentially polymerization. These reactions are often initiated by the radical species formed during oxidation.

During the oxidation of TBBPA by both chlorine and permanganate, the formation of dimers has been identified as a notable transformation pathway. acs.orgnih.govnih.govacs.org In the case of chlorine oxidation, the initially formed phenoxy radical can couple with another radical to form dimers. acs.orgnih.gov Similarly, the reaction with permanganate also yields several dimeric products. nih.govacs.org While the precise structures of all dimers are not always fully elucidated in studies, their detection confirms that covalent bonds are formed between two molecules of the parent compound or its initial degradation products.

The formation of these dimers represents the initial step towards polymerization. While the formation of long-chain polymers from o-Biphenyldiol, tetrabromo- in the environment has not been extensively documented, the consistent observation of dimerization suggests that the potential for further polymerization exists under suitable environmental conditions.

The following table lists some of the degradation products identified from the oxidation of TBBPA, which serves as a model for the potential degradation products of o-Biphenyldiol, tetrabromo-, including those resulting from dimerization.

| Oxidant | Major Degradation Products | Minor Degradation Products (including Dimers) |

| Chlorine | 4-(2-hydroxyisopropyl)-2,6-dibromophenol, 2,6-dibromohydroquinone, 2,4,6-tribromophenol. acs.orgnih.gov | 2,6-dibromoquinone, two unspecified dimers. acs.orgnih.gov |

| Permanganate | 4-(2-hydroxyisopropyl)-2,6-dibromophenol, 4-isopropylene-2,6-dibromophenol. nih.govacs.org | 2,6-dibromophenol, 2,6-dibromo-1,4-benzoquinone, three unspecified dimers. nih.govacs.org |

Future Research Directions and Emerging Paradigms for O Biphenyldiol, Tetrabromo

Exploration of Untapped Synthetic Methodologies and Bio-Inspired Routes

The traditional synthesis of PBBs involves the bromination of a biphenyl (B1667301) core, often using catalysts like aluminum chloride or iron. nih.gov These methods, while effective for industrial-scale production in the past, can require harsh conditions and may produce a complex mixture of congeners. nih.govnih.gov Future research is pivoting towards more precise, efficient, and environmentally benign synthetic strategies.

A significant emerging paradigm is the field of biohalogenation . nih.govacs.org Nature offers a sophisticated toolkit of halogenating enzymes, primarily haloperoxidases and FADH2-dependent halogenases, found in various microorganisms. nih.govresearchgate.net These enzymes operate under mild, aqueous conditions and can offer remarkable specificity, which is often difficult to achieve with conventional chemical methods. researchgate.net Investigating the biosynthesis of halogenated natural products could provide a blueprint for developing bio-inspired routes to o-Biphenyldiol, tetrabromo-. acs.orgresearchgate.net Harnessing these enzymatic systems could lead to greener synthesis pathways with fewer unwanted byproducts. researchgate.netnih.gov

Potential Bio-Inspired Synthetic Approaches

| Approach | Description | Potential Advantages |

|---|---|---|

| Whole-Cell Biocatalysis | Utilizing genetically engineered microorganisms that express specific halogenating enzymes to perform the bromination of o-biphenyldiol. | Mild reaction conditions, reduced solvent waste, high specificity. |

| Isolated Enzyme Systems | Using purified halogenases to catalyze the bromination reaction in a controlled, cell-free environment. | Precise control over reaction parameters, avoidance of cellular toxicity issues. |

| Chemoenzymatic Synthesis | A hybrid approach combining traditional chemical synthesis steps with enzymatic steps to achieve specific bromination patterns. | Leverages the strengths of both chemical and biological catalysis for optimal efficiency and selectivity. |

Further research could focus on enzyme engineering to tailor halogenases for specific substrates like o-biphenyldiol and to control the exact number and position of bromine atoms, thereby producing specific congeners with desired properties.

Advanced Integration of Computational Predictions with Experimental Validation

The experimental characterization of all 209 PBB congeners is a formidable task. wikipedia.org Computational chemistry offers a powerful alternative for predicting the properties, behavior, and toxicity of compounds like o-Biphenyldiol, tetrabromo-. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this effort. nih.govbit.edu.cn These models establish mathematical correlations between the molecular structure of a compound and its physicochemical properties or biological activity. worldscientific.comresearchgate.net

For polybrominated and polychlorinated biphenyls, computational studies have successfully predicted properties such as:

Conformational mobility nih.gov

Molecular electrostatic potential (MEP), which correlates with toxicity nih.gov

Dipole moments, relating to bioaccumulation potential nih.gov

Octanol-water partition coefficients (logP) worldscientific.com

Bioconcentration factors (logBCF) worldscientific.com

The future paradigm involves a tighter, iterative loop between computational prediction and experimental validation. researchgate.net For instance, QSAR models can predict the environmental persistence or potential endocrine-disrupting activity of o-Biphenyldiol, tetrabromo-. These predictions can then guide targeted, resource-efficient laboratory experiments. The experimental results, in turn, are used to refine and improve the accuracy of the computational models. nih.govbit.edu.cn This synergistic approach accelerates the characterization of the compound while minimizing extensive and costly laboratory testing. diva-portal.org

Discovery of Novel Applications in Materials Science and Sustainable Catalysis

Historically, the primary application for PBBs was as additive flame retardants in polymers like acrylonitrile-butadiene-styrene (ABS) thermoplastics used in electronics housings. nih.govresearchgate.net Because they were not chemically bound to the polymer, they could leach into the environment, leading to their discontinuation. cdc.govnih.gov

Future research could explore incorporating o-Biphenyldiol, tetrabromo- into polymer backbones as a reactive flame retardant. The diol (-OH) groups allow it to be chemically integrated into polymer chains, such as polyesters or polycarbonates. This covalent bonding would drastically reduce its potential to migrate out of the material, addressing a key historical drawback.

Potential Future Applications

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Development of advanced, flame-retardant polymers where the compound is covalently bonded within the polymer matrix. | Covalent bonding prevents leaching, enhancing material safety and environmental compatibility. |

| Sustainable Catalysis | Use as a precursor for novel catalysts or as a ligand in organometallic catalysis. | The bromine atoms and hydroxyl groups offer reactive sites for further chemical modification. |

| Polymer Chemistry | Use as a monomer or cross-linking agent to impart specific properties like thermal stability or refractive index to new materials. | The rigid biphenyl structure and heavy bromine atoms can enhance material performance. |

Furthermore, the field of sustainable catalysis presents an untapped area of exploration. nih.gov Catalysis is a cornerstone of green chemistry, and the unique electronic and steric properties imparted by the bromine atoms in o-Biphenyldiol, tetrabromo- could be leveraged. The compound could serve as a scaffold for designing new ligands for transition metal catalysts or as an organocatalyst itself, potentially for reactions requiring specific halogen-bonding interactions.

Interdisciplinary Approaches to Understanding Environmental Fate and Engineered Remediation

The environmental legacy of PBBs and other BFRs necessitates robust strategies for understanding their long-term fate and for developing effective remediation technologies. nih.govi-scholar.in Due to their persistence and lipophilicity, these compounds can bioaccumulate in food chains and remain in soil and sediment for long periods. i-scholar.inacs.org

Future research will demand a highly interdisciplinary approach , integrating chemistry, microbiology, environmental science, and engineering to tackle this challenge.

Environmental Fate Modeling: Combining advanced analytical techniques (like GC-MS and LC-MS) with computational fate and transport models to predict how o-Biphenyldiol, tetrabromo- might move through ecosystems. mdpi.comnih.govnih.gov

Bioremediation: Investigating the potential of microorganisms to degrade brominated compounds. This involves identifying and characterizing bacterial strains or fungi capable of reductive dehalogenation, where bromine atoms are sequentially removed from the biphenyl structure. frontiersin.orgnih.gov

Phytoremediation: Exploring the use of specific plants to absorb and break down o-Biphenyldiol, tetrabromo- from contaminated soils. mdpi.com Certain plants can release enzymes or foster microbial communities in their root zones (rhizoremediation) that enhance the degradation of persistent organic pollutants. frontiersin.orgmdpi.com

Engineered Remediation Systems: Designing advanced oxidation processes or catalytic reduction systems to chemically destroy the compound in contaminated water or soil. researchgate.net This can involve combining chemical catalysts with other technologies like electrokinetics to improve efficiency. frontiersin.org